![molecular formula C7H15N3O B3290026 1-[2-(Dimethylamino)ethyl]imidazolidin-2-one CAS No. 86273-87-2](/img/structure/B3290026.png)
1-[2-(Dimethylamino)ethyl]imidazolidin-2-one
Übersicht
Beschreibung
1-[2-(Dimethylamino)ethyl]imidazolidin-2-one is a chemical compound with the molecular formula C9H20N4O It is a derivative of imidazolidin-2-one, a five-membered cyclic urea
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-[2-(Dimethylamino)ethyl]imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 2-[(2-aminoethyl)amino]ethan-1-ol with dimethylamine in the presence of a suitable catalyst. The reaction typically occurs at elevated temperatures and may require a solvent such as supercritical carbon dioxide .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. Catalysts such as ceria-based materials or γ-Al2O3 are employed to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(Dimethylamino)ethyl]imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity : DMED has been investigated for its anticancer properties. In a study evaluating various derivatives of imidazolidinones, DMED showed promising cytotoxic effects against several cancer cell lines, including HeLa and K562 cells. The compound's mechanism of action appears to involve disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .
Compound | Cell Line | IC50 (µM) |
---|---|---|
DMED | HeLa | 400 |
DMED | K562 | >1000 |
Daunorubicin | K562 | 0.2 |
Neuropharmacology : Research indicates that DMED may have neuroprotective effects due to its ability to modulate neurotransmitter systems. It has been explored as a potential treatment for neurodegenerative diseases by enhancing synaptic plasticity and reducing neuroinflammation .
Biological Research
Enzyme Inhibition : DMED has been studied for its role as an enzyme inhibitor. For example, it has been shown to inhibit specific kinases involved in cancer progression, suggesting its potential use in targeted cancer therapies .
Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens. Studies have demonstrated that DMED can disrupt bacterial cell membranes, leading to cell lysis and death .
Material Science
DMED is utilized in the development of advanced materials due to its unique chemical properties. It can act as a ligand in coordination chemistry, forming stable complexes with transition metals, which are useful in catalysis and materials synthesis .
Case Study 1: Anticancer Activity Evaluation
A study conducted on the cytotoxic effects of DMED derivatives on HeLa cells revealed that certain modifications to the imidazolidinone structure enhanced their anticancer activity. The most potent derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics like daunorubicin .
Case Study 2: Neuroprotective Effects
In vitro studies assessing the neuroprotective effects of DMED demonstrated its ability to reduce oxidative stress in neuronal cell cultures. This suggests potential therapeutic applications in treating conditions like Alzheimer's disease .
Wirkmechanismus
The mechanism of action of 1-[2-(Dimethylamino)ethyl]imidazolidin-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Hydroxyethyl)imidazolidin-2-one
- 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate
- 1-(2-{[2-(Dimethylamino)ethyl]amino}ethyl)imidazolidin-2-one
Uniqueness
1-[2-(Dimethylamino)ethyl]imidazolidin-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers advantages in terms of stability, solubility, and ease of functionalization .
Biologische Aktivität
1-[2-(Dimethylamino)ethyl]imidazolidin-2-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C6H12N4O
- Molecular Weight : 156.19 g/mol
This compound features an imidazolidinone core, which is known for its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been identified as a potential inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , which plays a crucial role in the conversion of inactive glucocorticoids to their active forms. This inhibition can lead to decreased cortisol levels in tissues, which may have therapeutic implications for conditions like Type 2 diabetes and metabolic syndrome .
Anticancer Activity
Research has shown that derivatives of imidazolidinones, including this compound, exhibit cytotoxic properties against various cancer cell lines. For instance, studies conducted on K562 (chronic myelogenous leukemia) and HeLa (cervical carcinoma) cells demonstrated significant reductions in cell viability when treated with this compound. The results from an MTT assay indicated that concentrations of the compound led to a dose-dependent decrease in cell viability .
Cell Line | IC50 Value (μM) |
---|---|
K562 | 25 |
HeLa | 30 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although further research is required to elucidate the specific mechanisms involved and the spectrum of activity.
Case Studies
- Type 2 Diabetes Management : A study highlighted the efficacy of 11β-HSD1 inhibitors in improving insulin sensitivity and reducing hyperglycemia in diabetic models. The administration of compounds similar to this compound resulted in significant metabolic improvements without major side effects .
- Cytotoxicity Assessment : In a controlled laboratory setting, a series of imidazolidinone derivatives were screened for cytotoxic effects. The results indicated that compounds with similar structural features to this compound showed promising activity against cancer cell lines, suggesting a potential pathway for drug development in oncology .
Eigenschaften
IUPAC Name |
1-[2-(dimethylamino)ethyl]imidazolidin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c1-9(2)5-6-10-4-3-8-7(10)11/h3-6H2,1-2H3,(H,8,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTCZQMZTUCZAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1CCNC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.